1H-Pyrrole, 3-methyl-2-(1-methylethyl)-
Description
1H-Pyrrole, 3-methyl-2-(1-methylethyl)- is a substituted pyrrole derivative characterized by a methyl group at position 3 and an isopropyl group (1-methylethyl) at position 2 of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
75145-98-1 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
3-methyl-2-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6(2)8-7(3)4-5-9-8/h4-6,9H,1-3H3 |
InChI Key |
CQDMZZGWCIYVNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of saturated pyrrole derivatives.
Substitution: Formation of halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole, 3-methyl-2-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence the reactivity and properties of pyrrole derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methyl) enhance the electron density of the pyrrole ring, favoring electrophilic substitution at specific positions.
Physicochemical Properties
- Solubility : The isopropyl group in 3-methyl-2-(1-methylethyl)- likely reduces water solubility compared to polar derivatives like sulfonylpyrroles (e.g., compound 7) .
- Thermal Stability : Substituted pyrroles with aromatic or rigid groups (e.g., phenyl) exhibit higher thermal stability, as seen in materials science applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
